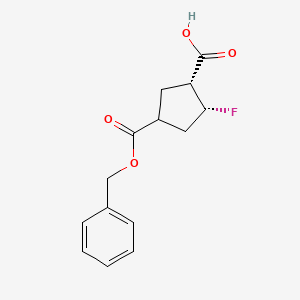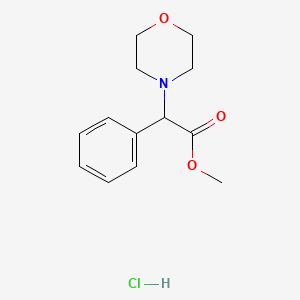
Methyl 2-Morpholino-2-phenylacetate hydrochloride
Vue d'ensemble
Description
“Methyl 2-Morpholino-2-phenylacetate hydrochloride” is a chemical compound with the CAS Number: 27594-62-3 . It has a molecular weight of 271.74 . The IUPAC name for this compound is methyl 2-morpholino-2-phenylacetate hydrochloride .
Molecular Structure Analysis
The molecular formula of “Methyl 2-Morpholino-2-phenylacetate hydrochloride” is C13H17NO3.HCl . The InChI code for this compound is 1S/C13H17NO3.ClH/c1-16-13(15)12(11-5-3-2-4-6-11)14-7-9-17-10-8-14;/h2-6,12H,7-10H2,1H3;1H .Applications De Recherche Scientifique
Synthesis Methods and Compound Formation
Methyl 2-Morpholino-2-phenylacetate hydrochloride and its derivatives have been a subject of interest in various synthetic processes. Studies have demonstrated the synthesis of similar compounds, showcasing methods like amine cyclization, reduction, and acidification in polar solvents. For instance, Cheng Chuan (2011) reported the synthesis of 3-methyl-5-phenyl-(2-difluorophenyl)-2-morpholinol Hydrochloride, achieved through a process involving bromo-1-Acetone and Phenylglycinol, resulting in a yield of 70.3% (Cheng Chuan, 2011). Similarly, Tao Yuan (2012) synthesized 3-Methyl-5-phenyl-2-(3-fluorophenyl)morpholine hydrochloride from 2-bromo-1-(3-fluorophenyl)-1-propanone, resulting in a 70.6% yield (Tao Yuan, 2012).
Photoinitiation and Polymerization
Methyl 2-Morpholino-2-phenylacetate hydrochloride derivatives have also been explored in the context of photoinitiation and polymerization. In a study by Sevnur Keskin and N. Arsu (2006), 2-Morpholino acetonaphthone (MPM) was synthesized as a cleavable photoinitiator. This compound demonstrated effective photoinitiation capabilities for the polymerization of methyl methacrylate (Sevnur Keskin & N. Arsu, 2006).
DNA Binding and Biological Activity
In the field of biochemistry, some derivatives of Methyl 2-Morpholino-2-phenylacetate hydrochloride have shown potential in DNA binding and biological activities. For example, a study by C. Brodie, J. Collins, and J. Aldrich-Wright (2004) investigated the relationship between molecular structure and biological activity of platinum(II) complexes containing methylated derivatives of 1,10-phenanthroline. These compounds demonstrated significant variations in cytotoxicities and DNA-binding abilities, highlighting the potential biological applications of methylated derivatives in medicinal chemistry (C. Brodie, J. Collins, & J. Aldrich-Wright, 2004).
Anti-Inflammatory Properties
In pharmaceutical research, derivatives of Methyl 2-Morpholino-2-phenylacetate hydrochloride have been explored for their anti-inflammatory properties. Lei Shi et al. (2012) synthesized novel compounds that exhibited moderate to good selective COX-2 inhibition, suggesting their potential application in developing new anti-inflammatory drugs (Lei Shi et al., 2012).
Propriétés
IUPAC Name |
methyl 2-morpholin-4-yl-2-phenylacetate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3.ClH/c1-16-13(15)12(11-5-3-2-4-6-11)14-7-9-17-10-8-14;/h2-6,12H,7-10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLDQMNLGXFQJNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC=CC=C1)N2CCOCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-Morpholino-2-phenylacetate hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



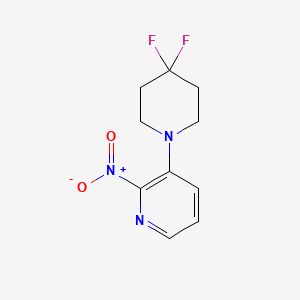
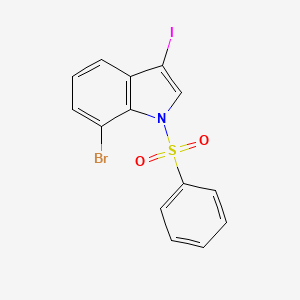
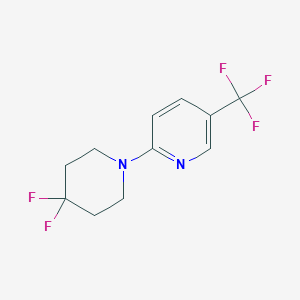

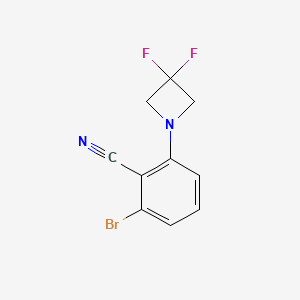
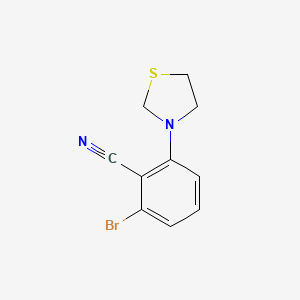
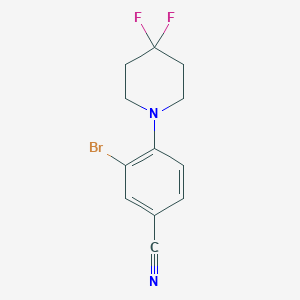
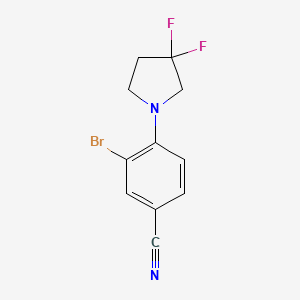
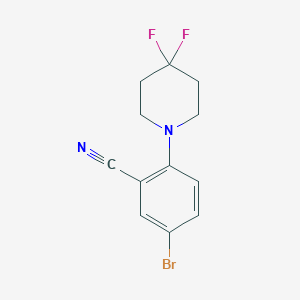
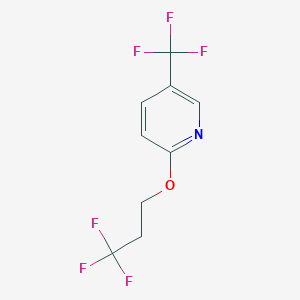
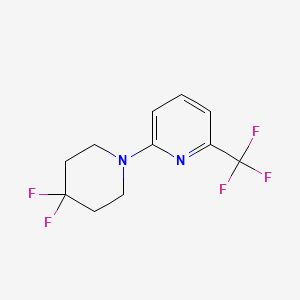
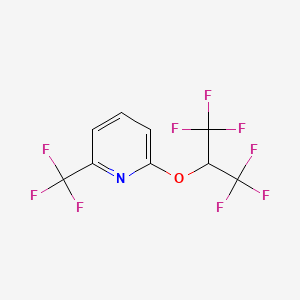
![Benzyl 6-hydroxy-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B1406277.png)
